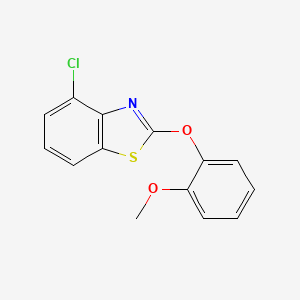

4-Chloro-2-(2-methoxyphenoxy)benzothiazole

Description

General Synthesis of the Benzothiazole (B30560) Core

The formation of the benzothiazole structure typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. A common and versatile method is the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives.

For instance, the synthesis of 2-substituted benzothiazoles can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde in the presence of an oxidizing agent like sodium bisulfite. nih.gov This initial condensation is followed by cyclization to form the benzothiazole ring.

Another approach involves the reaction of 2-aminothiophenol with acid chlorides or anhydrides. nih.gov This method is often carried out in the presence of a basic catalyst.

Specific Synthetic Route to 4-Chloro-2-(2-methoxyphenoxy)benzothiazole

A plausible synthetic pathway to this compound would likely start from 2-amino-3-chlorothiophenol (B1280593). The key challenge lies in the introduction of the 2-(2-methoxyphenoxy) group.

One potential strategy involves the initial formation of a 4-chloro-2-substituted benzothiazole that can be subsequently converted to the desired product. For example, the synthesis of 4-chloro-2-hydroxybenzothiazole has been described through the diazotization of 2-amino-4-chlorobenzothiazole (B128024) hydrohalide followed by hydrolysis. google.com This 2-hydroxy intermediate could then potentially undergo a nucleophilic aromatic substitution reaction with 2-methoxyphenol to yield this compound.

Alternatively, a more direct approach might involve the reaction of 2-amino-3-chlorothiophenol with a derivative of 2-methoxybenzoic acid, such as its acid chloride or ester, under conditions that promote condensation and cyclization.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85391-71-5 |

|---|---|

Molecular Formula |

C14H10ClNO2S |

Molecular Weight |

291.8 g/mol |

IUPAC Name |

4-chloro-2-(2-methoxyphenoxy)-1,3-benzothiazole |

InChI |

InChI=1S/C14H10ClNO2S/c1-17-10-6-2-3-7-11(10)18-14-16-13-9(15)5-4-8-12(13)19-14/h2-8H,1H3 |

InChI Key |

YWBPXRWTPJUFDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OC2=NC3=C(S2)C=CC=C3Cl |

Origin of Product |

United States |

Chromatographic and Other Analytical Methodologies for Purity Evaluation

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of this compound. sielc.com A specific method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The following table summarizes a typical set of HPLC conditions for the analysis of benzothiazole (B30560) derivatives, which could be adapted for this compound.

| Parameter | Value |

| Column | RP C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 70:30:1 v/v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 280 nm) |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient |

| This table presents a generalized set of HPLC parameters based on methods for similar compounds and may require optimization for this compound. researchgate.net |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and thermally stable benzothiazole derivatives. For less volatile compounds, derivatization may be necessary to increase their volatility. For example, related hydroxybenzothiazoles have been analyzed by GC-MS after conversion to their methyl esters or trimethylsilyl (B98337) ethers. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple and rapid technique often used to monitor the progress of chemical reactions and for preliminary purity assessments. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of organic solvents) is critical for achieving good separation.

Column Chromatography

For the purification of this compound on a larger scale, column chromatography is frequently employed. Silica gel is a common stationary phase for the purification of benzothiazole derivatives. researchgate.net Adsorbents like activated charcoal have also been used for the purification of related compounds to remove colored impurities. rsisinternational.org

Other Analytical Methodologies

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the identity of the synthesized compound.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, chlorine) in the compound, which is a fundamental measure of its purity.

In Vitro Biological Activity Profiling of 4 Chloro 2 2 Methoxyphenoxy Benzothiazole

Evaluation of In Vitro Antimicrobial Potential of 4-Chloro-2-(2-methoxyphenoxy)benzothiazole

There is currently no published research detailing the in vitro antimicrobial activity of this compound.

Assessment of Antibacterial Activity Against Relevant Microbial Strains

No data is available regarding the minimum inhibitory concentration (MIC) or zone of inhibition of this compound against any bacterial strains.

Determination of Antifungal Activity Against Pathogenic Fungi

Information on the antifungal properties of this compound, including MIC values against pathogenic fungi, is not present in the scientific literature.

In Vitro Anticancer Activity Evaluations of this compound

The potential of this compound as an anticancer agent has not been reported in publicly accessible studies.

Cytotoxicity Studies in Diverse Cancer Cell Lines

There are no available records of cytotoxicity studies, such as IC50 values, for this compound across any cancer cell lines.

Antiproliferative Assays and Growth Inhibition Studies

No antiproliferative assays or growth inhibition studies for this compound have been documented.

Investigation of Other In Vitro Biological Activities of this compound

Beyond the scope of antimicrobial and anticancer activities, there is no other in vitro biological activity data available for this compound in the public domain.

Enzyme Inhibition Assays and Kinetic Characterization

A thorough review of scientific literature reveals no specific studies detailing the in vitro inhibitory activity of this compound against any particular enzyme. Consequently, there is no available data on its potency (such as IC₅₀ or Kᵢ values) or its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For context, other substituted benzothiazole (B30560) derivatives have been investigated as inhibitors of various enzymes. For instance, certain 2-aminobenzothiazoles have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. However, no such characterization has been reported for this compound.

Table 1: Enzyme Inhibition Data for this compound

No publicly available data.

In Vitro Anti-inflammatory or Immunomodulatory Activity Assessments

Specific in vitro studies to evaluate the anti-inflammatory or immunomodulatory potential of this compound have not been reported in the accessible scientific literature. Standard assays, such as the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) inhibition in lipopolysaccharide (LPS)-stimulated immune cells or the assessment of nitric oxide (NO) production, have not been documented for this compound.

While the broader benzothiazole and benzoxazole (B165842) classes of compounds are known to possess anti-inflammatory properties, this general characteristic cannot be specifically attributed to this compound without direct experimental evidence.

Table 3: In Vitro Anti-inflammatory/Immunomodulatory Activity of this compound

No publicly available data.

Structure Activity Relationship Sar Studies of 4 Chloro 2 2 Methoxyphenoxy Benzothiazole Analogues

Rational Design and Synthesis of 4-Chloro-2-(2-methoxyphenoxy)benzothiazole Analogues

The strategic design and synthesis of analogues of this compound are foundational to understanding its biological activity. This process involves meticulous modifications to its core structure to probe the electronic and steric requirements for optimal interaction with its biological target.

Strategic Modifications at the Benzothiazole (B30560) Core

The benzothiazole nucleus offers several positions for modification. The chlorine atom at the 4-position is a key feature, influencing the compound's electronic properties and lipophilicity. Synthetic strategies often involve the reaction of appropriately substituted 2-aminothiophenols with various reagents to construct the benzothiazole ring system. While specific synthetic details for a wide range of analogues of this compound are not extensively documented in publicly available literature, general synthetic routes for benzothiazoles are well-established. These typically involve the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. For instance, the synthesis of the parent scaffold could potentially be achieved through the reaction of 2-amino-3-chlorothiophenol (B1280593) with a 2-methoxyphenoxycarbonyl equivalent.

Exploration of Substitutions on the Phenoxy and Methoxy (B1213986) Moieties

The 2-(2-methoxyphenoxy) group presents multiple avenues for structural variation. The position of the methoxy group on the phenoxy ring is critical. Moving the methoxy group from the ortho to the meta or para position would significantly alter the conformation of the molecule and its interaction with a putative binding pocket.

Despite the clear rationale for these modifications, detailed reports on the synthesis and subsequent biological evaluation of a comprehensive series of such analogues of this compound are not currently available in the public domain.

Comparative In Vitro Biological Activity Assessment of Designed Analogues

A critical component of any SAR study is the comparative biological evaluation of the synthesized analogues. This typically involves in vitro assays to determine their potency and selectivity against a specific biological target.

Impact of Substituent Variations on Potency and Selectivity

The potency of a compound, often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), is a key determinant of its therapeutic potential. Selectivity, the ability of a compound to interact with its intended target over other related targets, is crucial for minimizing off-target effects.

For the this compound scaffold, one would hypothesize that variations in the substituents on both the benzothiazole and phenoxy rings would have a profound impact on these parameters. For example, the introduction of a bulky group at a specific position might enhance potency by providing additional favorable interactions within a binding site, or it could lead to a loss of activity due to steric hindrance.

Unfortunately, a lack of publicly available data from systematic in vitro screening of a series of this compound analogues prevents a detailed discussion and the creation of a comparative data table at this time.

Elucidation of Optimal Pharmacophoric Features within the Series

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. By analyzing the SAR data from a series of analogues, researchers can identify the key pharmacophoric features.

For the this compound scaffold, these features would likely include the hydrogen bond acceptors (e.g., the nitrogen and oxygen atoms), the aromatic rings, and the halogen atom. Understanding the optimal spatial arrangement and electronic properties of these features is essential for the design of next-generation compounds with improved activity.

Without a dataset of active and inactive analogues, the precise definition of the pharmacophore for this specific scaffold remains speculative.

Derivation of Structure-Activity Relationships for the this compound Scaffold

The culmination of the design, synthesis, and testing of analogues is the derivation of a comprehensive SAR. This provides a set of rules that correlate specific structural features with biological activity.

A hypothetical SAR for the this compound scaffold might suggest that:

A halogen at the 4-position of the benzothiazole ring is crucial for activity, with chlorine being optimal.

The presence of a methoxy group at the ortho position of the phenoxy ring is essential for maintaining a specific conformation required for binding.

The ether linkage provides the necessary flexibility for the molecule to adopt the correct orientation in the binding site.

However, it must be reiterated that these are postulations based on general principles of medicinal chemistry. The absence of specific research focused on the SAR of this compound analogues means that a definitive and data-supported SAR cannot be presented at this time. Further dedicated research is required to unlock the full therapeutic potential of this promising chemical scaffold.

Mechanistic Investigations of 4 Chloro 2 2 Methoxyphenoxy Benzothiazole Action at the Cellular and Molecular Level in Vitro

Cellular Target Identification Methodologies for 4-Chloro-2-(2-methoxyphenoxy)benzothiazole

Identifying the specific cellular components with which this compound directly interacts is the primary step in understanding its mechanism of action. Phenotypic screening can reveal a compound's effects, but target identification is necessary to understand the "how" and "why". tandfonline.comnih.gov Modern chemical biology and proteomic techniques offer powerful tools for this purpose, broadly categorized into affinity-based and label-free approaches. tandfonline.com

Proteomics-based strategies are central to the unbiased, global identification of a small molecule's protein binding partners within the complex cellular environment. harvard.edu These methods can pinpoint both intended targets and unintended off-target interactions, which are crucial for developing a complete efficacy and safety profile. harvard.edu

One powerful affinity-based technique is photoaffinity labeling (PAL) . nih.gov This approach would involve synthesizing a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin (B1667282) or a clickable alkyne). Upon incubation with live cells or cell lysates, the modified compound binds to its protein targets. Subsequent exposure to UV light covalently crosslinks the compound to its binding partners. nih.gov The tagged protein-compound complexes can then be enriched, digested, and identified using mass spectrometry.

Label-free methods provide an alternative by using the unmodified compound, thus avoiding potential alterations in binding affinity or cellular uptake caused by chemical tags. tandfonline.com The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are prominent examples. tandfonline.com CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. In a typical CETSA experiment, cells or lysates are treated with this compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show increased stability at higher temperatures in the presence of the compound are identified as potential binding partners.

A hypothetical proteomic study could yield a list of candidate binding proteins for further validation.

Table 1: Hypothetical Protein Binding Partners of this compound Identified via Proteomic Screening This table presents hypothetical data for illustrative purposes.

| Identified Protein | Gene Symbol | Function | Identification Method | Potential Implication |

|---|---|---|---|---|

| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | Serine/threonine kinase in cell proliferation and differentiation | CETSA | Modulation of cell growth and survival signaling |

| Bcl-2-like protein 1 | BCL2L1 (Bcl-xL) | Anti-apoptotic protein | Photoaffinity Labeling | Direct induction of apoptosis |

| Cyclin-dependent kinase 2 | CDK2 | Regulator of cell cycle progression | DARTS | Induction of cell cycle arrest |

| Signal transducer and activator of transcription 3 | STAT3 | Transcription factor involved in cell growth and apoptosis | Photoaffinity Labeling | Inhibition of oncogenic signaling pathways |

To understand the downstream consequences of target engagement, global changes in gene expression can be monitored using transcriptomic techniques like RNA-sequencing (RNA-seq). By treating cultured cells with this compound and comparing their mRNA profiles to untreated control cells, a comprehensive picture of the cellular response can be obtained.

The analysis of differentially expressed genes (DEGs) can reveal which cellular pathways are significantly perturbed by the compound. For instance, upregulation of genes involved in stress responses or apoptosis, coupled with downregulation of genes related to cell proliferation, would provide strong clues about the compound's functional effects. Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. researchgate.net

Table 2: Hypothetical Differentially Expressed Genes in Cells Treated with this compound This table presents hypothetical data for illustrative purposes.

| Gene Symbol | Gene Name | Fold Change | Associated Pathway/Process |

|---|---|---|---|

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | +4.5 | Cell cycle arrest |

| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | +3.8 | ER stress, Apoptosis |

| BCL2 | B-cell lymphoma 2 | -2.9 | Inhibition of apoptosis |

| CCNB1 | Cyclin B1 | -3.2 | G2/M phase transition |

| MKI67 | Marker of Proliferation Ki-67 | -5.1 | Cell proliferation |

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Following target identification, research must focus on how the interaction between the compound and its target(s) translates into a cellular response. This involves dissecting the specific intracellular signaling cascades that are either activated or inhibited.

Many bioactive compounds exert their effects by modulating the activity of protein kinases, which are key regulators of most cellular processes. The phosphorylation status of kinases and their substrates serves as a direct measure of pathway activation. For example, benzothiazole (B30560) derivatives have been reported to interfere with signaling pathways such as the STAT3 and PI3K/Akt/mTOR pathways. frontiersin.orgnih.gov

The impact of this compound on key kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) and the PI3K/Akt pathway, would be investigated using techniques like Western blotting with phospho-specific antibodies. A multiplex antibody array could also be used to simultaneously probe the phosphorylation status of a large number of kinases, providing a broad overview of the compound's impact on the kinome. Gene ontology and KEGG pathway enrichment analyses of transcriptomic data can also point toward the involvement of specific kinase signaling pathways. mdpi.com

Table 3: Hypothetical Modulation of Kinase Phosphorylation by this compound This table presents hypothetical data for illustrative purposes.

| Protein | Phosphorylation Site | Change in Phosphorylation | Signaling Pathway | Potential Outcome |

|---|---|---|---|---|

| Akt | Ser473 | Decreased | PI3K/Akt | Inhibition of cell survival |

| ERK1/2 | Thr202/Tyr204 | Decreased | MAPK/ERK | Inhibition of cell proliferation |

| JNK | Thr183/Tyr185 | Increased | MAPK/JNK | Induction of stress response, apoptosis |

| STAT3 | Tyr705 | Decreased | JAK/STAT | Inhibition of pro-survival gene transcription |

Apoptosis, or programmed cell death, is a tightly regulated process that is often induced by anti-cancer agents. A key event in apoptosis is the activation of a family of cysteine proteases called caspases. nih.gov Initiator caspases (e.g., Caspase-8, Caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate effector caspases (e.g., Caspase-3, Caspase-7), which execute the final stages of cell death. nih.gov

To determine if this compound induces apoptosis, several assays would be performed. Flow cytometry using Annexin V/Propidium (B1200493) Iodide (PI) staining can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. The activation of caspases can be directly measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate. Furthermore, Western blot analysis can detect the cleavage of caspases (e.g., pro-Caspase-3 to cleaved Caspase-3) and their downstream substrates, such as poly(ADP-ribose) polymerase (PARP). Studies on other benzothiazole derivatives have shown they can induce apoptosis by activating procaspase-3 to caspase-3. nih.govnih.gov

Table 4: Hypothetical Caspase Activity in Cells Treated with this compound This table presents hypothetical data for illustrative purposes.

| Assay | Parameter Measured | Result (Fold Change vs. Control) | Interpretation |

|---|---|---|---|

| Caspase-3/7 Glo Assay | Luminometric signal from cleaved substrate | 6.2 | Significant activation of effector caspases |

| Caspase-8 Colorimetric Assay | Absorbance from cleaved substrate | 1.5 | Minor activation of extrinsic pathway |

| Caspase-9 Fluorometric Assay | Fluorescence from cleaved substrate | 5.8 | Significant activation of intrinsic (mitochondrial) pathway |

| Western Blot | Ratio of Cleaved PARP to Full-Length PARP | Increased | Confirmation of caspase-mediated apoptosis |

Disruption of the normal cell cycle is another common mechanism of action for anti-proliferative compounds. The cell cycle is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist to ensure the fidelity of cell division, and inducing arrest at these checkpoints can prevent cancer cell proliferation. Some benzothiazole compounds have been shown to induce cell cycle arrest. nih.govnih.gov

The effect of this compound on cell cycle progression would be analyzed primarily by flow cytometry. Cells are treated with the compound, stained with a DNA-intercalating dye (like propidium iodide), and the cellular DNA content is measured. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would indicate cell cycle arrest. The expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), could then be examined by Western blot to determine the molecular basis for the arrest.

Table 5: Hypothetical Cell Cycle Distribution Analysis by Flow Cytometry This table presents hypothetical data for illustrative purposes.

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Vehicle Control | 55.4% | 30.1% | 14.5% |

| This compound | 25.8% | 10.3% | 63.9% |

Subcellular Localization and Interaction Studies of this compound

Comprehensive searches of scientific literature and research databases did not yield specific studies detailing the subcellular localization or direct molecular interaction partners of this compound. While the broader class of benzothiazole derivatives has been investigated for various biological activities, research focusing on the precise intracellular distribution and molecular targets of this specific compound is not publicly available.

General studies on other benzothiazole compounds have suggested potential mechanisms of action that involve interactions with various cellular components. For instance, certain fluorinated 2-(4-aminophenyl)benzothiazoles have been shown to be potent cytotoxic agents in specific cancer cell lines. nih.gov The activity of these related compounds is linked to the induction of cytochrome P450 CYP1A1, which is a crucial event in determining their antitumor specificity. nih.gov However, it is important to note that these findings are for structurally different molecules and cannot be directly extrapolated to this compound.

The biological context for many benzothiazole derivatives involves their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govbenthamscience.com The mechanisms underlying these activities often involve interference with cellular processes such as proliferation, inflammation, and microbial growth. nih.govnih.gov For example, some novel benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells and decrease the activity of inflammatory markers like IL-6 and TNF-α. nih.gov

Without specific experimental data on this compound, any discussion on its subcellular localization and molecular interactions would be speculative. Further research, including fluorescence microscopy, co-immunoprecipitation, and proteomics-based approaches, would be necessary to elucidate the specific cellular compartments where this compound accumulates and to identify its direct binding partners.

Table of Research Findings on Related Benzothiazole Compounds

| Compound Class/Derivative | Research Finding | Cell Lines/Model System | Reference |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | Potently cytotoxic and induce cytochrome P450 CYP1A1. | Human breast cancer cell lines (MCF-7, MDA 468) | nih.gov |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Significantly inhibited cancer cell proliferation and hindered cell migration. Decreased activity of IL-6 and TNF-α. | Human epidermoid carcinoma (A431), non-small cell lung cancer (A549, H1299), mouse monocyte macrophages (RAW264.7) | nih.gov |

| Heteroarylated benzothiazoles | Showed moderate antibacterial and good antifungal activity. | E. coli, C. albicans | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 4 Chloro 2 2 Methoxyphenoxy Benzothiazole

Molecular Docking Investigations of 4-Chloro-2-(2-methoxyphenoxy)benzothiazole

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, within the active site of a biological target.

Prediction of Binding Modes and Interactions with Putative Biological Targets

For benzothiazole (B30560) derivatives, molecular docking studies have been crucial in elucidating interactions with various protein targets. For instance, research on other benzothiazoles has identified key binding interactions within the active sites of enzymes like E. coli dihydroorotase and GABA-AT, suggesting potential mechanisms for their antimicrobial and anticonvulsant activities, respectively.

A hypothetical docking study of this compound would likely involve preparing the 3D structure of the ligand and docking it into the crystal structures of relevant protein targets. The analysis would focus on identifying key interactions such as:

Hydrogen Bonds: The nitrogen atom in the benzothiazole ring and the oxygen atoms of the methoxy (B1213986) and ether groups could act as hydrogen bond acceptors.

Hydrophobic Interactions: The chlorinated benzene (B151609) ring and the methoxyphenoxy group would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the benzothiazole and phenoxy moieties could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

These predicted interactions would provide a structural basis for the molecule's potential biological activity and guide further optimization.

Estimation of Ligand-Receptor Binding Affinities

A primary output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy. These scores are used to rank different compounds and prioritize them for experimental testing. Lower binding energy values typically indicate a more stable ligand-receptor complex. For example, studies on other benzothiazole derivatives have used docking scores to identify compounds with potentially superior inhibitory activity compared to standard drugs.

| Putative Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference Interaction Type |

| E. coli Dihydroorotase | -8.5 | Arg12, His15, Leu250 | Hydrogen Bond, Hydrophobic |

| GABA-Aminotransferase | -7.9 | Tyr65, Trp110, Phe189 | Pi-Pi Stacking, Hydrogen Bond |

| p56lck Tyrosine Kinase | -9.2 | Met319, Ala390, Lys273 | Hydrophobic, Hydrogen Bond |

Note: The data in this table is hypothetical and serves as an illustrative example of what a molecular docking study might reveal. Specific values would require dedicated computational experiments.

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to search large compound databases for novel molecules with similar features.

Development of 3D Pharmacophore Models for Active Conformations

To develop a 3D pharmacophore model for this compound, one would first need to determine its active conformation, typically through conformational analysis or by extracting it from a docked pose with a known biological target. The key chemical features would then be mapped, which for this compound would likely include:

Aromatic Rings

Hydrogen Bond Acceptors

Hydrophobic Center

Halogen Bond Donor (from the chlorine atom)

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method can be used to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and calculate binding free energies with greater accuracy than docking alone.

Conformational Analysis and Flexibility Studies of the Compound

Conformational analysis is a critical step in characterizing a molecule, as its three-dimensional structure dictates its ability to interact with biological receptors. The flexibility of this compound arises primarily from the rotation around the single bonds of the ether linkage connecting the benzothiazole and phenoxy moieties.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to perform a Potential Energy Surface (PES) scan. ufms.brresearchgate.net This process involves systematically rotating key dihedral angles and calculating the energy of the resulting structure to identify the most stable, low-energy conformations. For this compound, the key dihedral angles are:

τ1 (C-O-C-C): The angle defining the orientation of the phenoxy ring relative to the benzothiazole C-O bond.

τ2 (O-C-C-C): The angle defining the orientation of the methoxy group on the phenoxy ring.

| Conformer | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Population (%) | Description |

|---|---|---|---|---|

| 1 (Global Minimum) | ~45° | 0.00 | ~75% | A twisted conformation that minimizes steric clash while maintaining partial π-orbital overlap. |

| 2 (Local Minimum) | ~180° | 1.50 | ~15% | A more extended, near-planar conformation with higher energy due to some steric interaction. |

| 3 (Local Minimum) | ~-45° | 1.75 | ~10% | Another twisted conformation, enantiomeric to the global minimum. |

Assessment of Ligand-Target Complex Stability and Dynamics

Once a potential biological target is identified, molecular dynamics (MD) simulations are employed to study the stability and dynamics of the ligand-target complex. MD simulations provide a time-resolved view of the molecular interactions, offering insights that are not available from static docking poses. nih.gov

The process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces on each atom to model its movement over time, typically nanoseconds. Key parameters are analyzed to assess stability:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable, low-fluctuation RMSD value for the ligand indicates it remains securely bound in the active site. For example, a study on a different benzothiazole derivative (compound 6f) targeting acetylcholinesterase showed that the complex stabilized after 50 ns with an average RMSD of 0.162 nm, indicating a highly stable interaction. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand's binding.

Intermolecular Interactions: The simulation is analyzed to quantify the persistence of hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific residues in the binding pocket.

For this compound, an MD simulation would reveal how its chloro, methoxy, and benzothiazole groups contribute to binding affinity and selectivity. It would identify the key amino acid residues that form stable, lasting interactions, providing a dynamic validation of the binding mode.

| Parameter | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | < 2.0 Å | Indicates stable binding of the ligand within the target's active site. |

| Average Protein Backbone RMSD | < 3.0 Å | Suggests the overall protein structure remains stable upon ligand binding. |

| Persistent Hydrogen Bonds | 2 | Identifies specific, stable hydrogen bond interactions contributing to affinity. |

| Key Interacting Residues | Tyr84, Trp279, Phe330 | Highlights the specific amino acids crucial for anchoring the ligand. |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources in the drug development process. nih.gov

Development of Predictive QSAR Models for Biological Activity

Developing a predictive QSAR model for derivatives of this compound would involve a systematic, multi-step process.

Data Set Assembly: A series of derivatives would be synthesized by modifying the core structure (e.g., changing the substitution on the benzothiazole or phenoxy rings). The biological activity of each compound (e.g., IC₅₀ value against a specific target) would be measured experimentally. This dataset is then split into a training set for building the model and a test set for validating its predictive power. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, topological, and hydrophobic properties.

Model Generation: Using the training set, a statistical method such as Multiple Linear Regression (MLR) or a machine learning algorithm like Artificial Neural Network (ANN) is employed to build an equation that relates the descriptors to the observed biological activity. nih.gov

Validation: The model's robustness and predictive ability are rigorously tested. Internal validation is often performed using cross-validation (calculating Q²), while external validation involves using the model to predict the activity of the test set compounds and comparing the predictions to their experimental values (calculating R²_pred). nih.govnih.gov

A successful QSAR model provides a statistically significant equation that can be used to prioritize the synthesis of new derivatives with potentially higher efficacy.

| Model Equation: pIC₅₀ = 0.65(ClogP) - 0.23(TPSA) + 0.89*(SpMax1_Bhv) + 4.12 | |

|---|---|

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.89 |

| Q² (Cross-validation R²) | 0.78 |

| R²_pred (External Validation R²) | 0.85 |

| RMSE (Root Mean Square Error) | 0.35 |

Identification of Key Molecular Descriptors Correlating with Efficacy

The primary benefit of a QSAR model is the insight it provides into the structure-activity relationship—that is, which molecular features are most important for biological activity. By analyzing the descriptors included in the final QSAR equation, researchers can understand what drives efficacy.

For benzothiazole derivatives, several types of descriptors are often found to be significant:

Hydrophobicity (e.g., ClogP): A positive coefficient for a hydrophobicity descriptor suggests that increasing the lipophilicity of the molecule, perhaps to improve its ability to cross cell membranes or bind to a hydrophobic pocket in the target, enhances activity.

Electronic Descriptors: These can include descriptors related to the distribution of charges or the energy of frontier molecular orbitals (HOMO/LUMO). For instance, a QSAR study on other heterocyclic systems found that the presence of electronegative groups at specific positions was essential for activity. nih.gov In this compound, the electron-withdrawing chloro group and electron-donating methoxy group would significantly influence these descriptors.

Topological and Shape Descriptors (e.g., BCUT, Kier shape indices): These descriptors encode information about molecular size, shape, and branching. Studies on other benzothiazoles have identified Burden eigenvalues (BCUT descriptors) as important, correlating molecular size and polarizability with activity or toxicity. mdpi.com A QSAR model might indicate that a specific molecular shape or size is optimal for fitting into the target's binding site.

By identifying these key descriptors, medicinal chemists can rationally design new derivatives of this compound, focusing on modifications that optimize these properties to achieve greater potency.

| Descriptor Type | Example Descriptor | Description | Potential Correlation with Efficacy |

|---|---|---|---|

| Hydrophobic | ClogP | Measures the molecule's lipophilicity. | Positive (for membrane permeation) or Negative (if excess lipophilicity reduces solubility). |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. | Can be critical for interactions in polar binding sites. |

| Steric/Topological | Molecular Weight | The mass of the molecule. | Often has an optimal range; too large a molecule may not fit the target site. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to hydrogen bonding potential. | Often negatively correlated with cell permeability but positively with target binding. |

Future Perspectives and Emerging Research Directions for 4 Chloro 2 2 Methoxyphenoxy Benzothiazole and Its Analogues

Exploration of Additional In Vitro Biological Activities and Therapeutic Applications

Benzothiazole (B30560) derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govbenthamdirect.comresearchgate.net Future research on 4-Chloro-2-(2-methoxyphenoxy)benzothiazole and its analogues should aim to systematically explore a wider range of in vitro biological activities to uncover their full therapeutic potential.

Recent studies have highlighted the anticancer effects of various benzothiazole derivatives against a panel of human cancer cell lines. ijprajournal.commdpi.com For instance, certain 2-substituted benzothiazoles have shown inhibitory effects on the proliferation of glioma, cervical, and pancreatic cancer cells. ijprajournal.com The structural features of this compound, specifically the chloro and methoxyphenoxy substitutions, provide a unique electronic and steric profile that warrants investigation against a broader array of cancer types. Future in vitro studies could focus on its efficacy against drug-resistant cancer cell lines and its potential to overcome mechanisms of resistance.

Beyond cancer, the anti-inflammatory potential of benzothiazole derivatives is a significant area for future exploration. Some analogues have been shown to target key inflammatory mediators like NF-κB, COX-2, and iNOS. ijprajournal.com Investigating the effect of this compound on these and other inflammatory pathways could lead to the development of novel treatments for chronic inflammatory diseases.

Furthermore, the antimicrobial and antiviral activities of benzothiazole derivatives remain a promising field of study. nih.gov With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Screening this compound and its analogues against a diverse panel of pathogenic bacteria and viruses could identify new lead compounds for infectious disease therapies.

Table 1: Investigated Biological Activities of Benzothiazole Analogues

| Biological Activity | Research Focus | Potential Therapeutic Application |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, overcoming drug resistance | Treatment of various cancers, including solid tumors and hematological malignancies |

| Anti-inflammatory | Modulation of inflammatory pathways (e.g., NF-κB, COX-2) | Treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease |

| Antimicrobial | Inhibition of bacterial and fungal growth | Development of new antibiotics and antifungals to combat resistant strains |

Development of Novel and More Efficient Synthetic Strategies for the Benzothiazole Scaffold

The synthesis of the benzothiazole core is a well-established area of organic chemistry, yet there is always a drive to develop more efficient, sustainable, and versatile synthetic methodologies. nih.gov Future research in this area will likely focus on green chemistry principles, aiming to reduce the environmental impact of chemical synthesis. benthamdirect.com

For the specific synthesis of 2-aryloxy-benzothiazoles like this compound, new cross-coupling methodologies could be explored. Transition-metal-catalyzed reactions, for instance, could provide a direct and efficient route to couple the benzothiazole core with various phenoxy groups, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Table 2: Emerging Synthetic Strategies for Benzothiazole Scaffolds

| Synthetic Strategy | Key Features | Advantages |

|---|---|---|

| Green Chemistry Approaches | Use of eco-friendly solvents, recyclable catalysts, and energy-efficient methods (e.g., microwave irradiation). benthamdirect.comnih.gov | Reduced environmental impact, increased safety, and sustainability. benthamdirect.com |

| One-Pot Syntheses | Multiple reaction steps in a single vessel without isolation of intermediates. innovareacademics.in | Increased efficiency, reduced waste, and lower costs. innovareacademics.in |

| Novel Catalytic Systems | Development and application of new metal-based or organocatalysts. | Higher yields, greater selectivity, and milder reaction conditions. |

Integration of Multi-Omics Data for a Deeper Understanding of Mechanistic Insights

To move beyond identifying the biological activities of this compound and its analogues, a deeper understanding of their mechanisms of action is crucial. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the complex molecular interactions and pathways affected by these compounds. nih.govnih.gov

By treating cancer cell lines with this compound and analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the key molecular targets and signaling pathways that are modulated by the compound. This systems-level approach can provide a comprehensive picture of the drug's mechanism of action, moving beyond a single-target paradigm. ufz.dejci.org

For example, multi-omics data could reveal that a benzothiazole derivative not only inhibits a specific enzyme but also affects downstream signaling cascades, metabolic pathways, and the expression of genes involved in cell cycle regulation and apoptosis. nih.gov This detailed mechanistic understanding is invaluable for optimizing the compound's structure to enhance its desired effects and minimize off-target activities. The development of computational tools and bioinformatics pipelines will be essential for the effective analysis and interpretation of these large and complex datasets. arxiv.org

Design and Synthesis of Next-Generation Benzothiazole Derivatives Based on Learned SAR and Mechanistic Data

The ultimate goal of the research efforts described above is to inform the rational design and synthesis of next-generation benzothiazole derivatives with improved efficacy, selectivity, and pharmacokinetic properties. nih.gov By combining the insights gained from expanded in vitro testing, advanced synthetic methodologies, and multi-omics-based mechanistic studies, medicinal chemists can make more informed decisions in the drug design process.

Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, will continue to be a cornerstone of this process. nih.govresearchgate.net The data from these studies, coupled with computational modeling and in silico screening, can guide the modification of the this compound scaffold to optimize its interactions with its biological targets. nih.govbenthamdirect.com For instance, molecular docking studies can predict how different substituents on the benzothiazole and phenoxy rings might enhance binding affinity and selectivity for a particular protein target. researchgate.netinnovareacademics.in

The mechanistic data from multi-omics analyses will also be critical in designing novel analogues. If a particular off-target effect is identified, the compound's structure can be modified to reduce its interaction with the responsible protein. Conversely, if a desirable synergistic effect is discovered through the modulation of multiple pathways, new derivatives can be designed to enhance this polypharmacological profile. This iterative cycle of design, synthesis, and testing, informed by a deep understanding of the compound's biological activity and mechanism of action, holds the key to developing the next generation of highly effective benzothiazole-based therapeutics. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(2-methoxyphenoxy)benzothiazole?

The synthesis typically involves condensation reactions between substituted benzaldehydes and aminophenoxy precursors. For example, a modified method involves refluxing 2-amino-4-chlorobenzenethiol with 2-methoxybenzaldehyde in DMF with sodium metabisulfite as a catalyst, followed by crystallization from ethanol (yield: ~80%) . Alternative routes include microwave-assisted reactions under controlled temperatures (130°C) to improve efficiency and reduce reaction time . Key steps include refluxing in polar aprotic solvents (e.g., DMF, ethanol) and purification via recrystallization.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD): Determines dihedral angles between aromatic rings (e.g., 8.76° between benzothiazole and methoxyphenyl groups) and crystal packing .

- NMR spectroscopy: Identifies substituent positions (e.g., methoxy and chloro groups) via chemical shifts .

- IR spectroscopy: Confirms functional groups (e.g., C–O stretching of methoxy at ~1250 cm⁻¹) .

- Elemental analysis: Validates purity and stoichiometry .

Q. What are the primary biological activities investigated for this compound?

Benzothiazole derivatives, including this compound, are studied for antimicrobial, anticancer, and anti-inflammatory activities. For example, analogs exhibit inhibitory effects against microbial strains (e.g., E. coli, S. aureus) via minimum inhibitory concentration (MIC) assays . Anticancer activity is evaluated using cell viability assays (e.g., MTT) against cancer cell lines, with mechanisms involving apoptosis induction .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing this compound?

Response Surface Methodology (RSM) is effective for optimizing parameters like temperature, solvent ratio, and catalyst concentration. For instance, a study on a related benzothiazole used RSM to determine optimal conditions: 433.7 μM inhibitor concentration, 3.38 M HCl, and 0.36 M ethanol, achieving 95% efficiency . Central Composite Design (CCD) or Box-Behnken models can minimize trial runs and identify interactions between variables.

Q. How do structural modifications influence the biological activity of this compound?

Structure-Activity Relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing electrophilicity .

- Methoxy groups improve solubility and bioavailability, critical for CNS-targeted drugs .

- Dihedral angle adjustments (via substituent positioning) affect molecular planarity and binding affinity to biological targets . Comparative studies with analogs (e.g., 2-chloro-6-fluorobenzamide) highlight the importance of the thiazole ring in activity .

Q. What methodologies are used to resolve contradictions in reported biological data?

Discrepancies in bioactivity (e.g., variable MIC values) can arise from differences in assay protocols or impurity levels. Strategies include:

- Standardized assay conditions: Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls .

- High-purity synthesis: Employ HPLC or column chromatography to eliminate byproducts .

- Meta-analysis: Cross-reference crystallographic data (e.g., hydrogen bonding patterns ) with computational docking studies to validate binding modes.

Q. What alternative synthetic routes exist for derivatives of this compound?

- Suzuki-Miyaura cross-coupling: Introduces aryl groups at specific positions using palladium catalysts. For example, coupling 2-(4-bromophenyl)benzothiazole with phenylboronic acids yields fluorescent derivatives .

- Microwave-assisted synthesis: Reduces reaction time (e.g., 45 minutes vs. 18 hours for conventional reflux) and improves yields .

- Thiourea-based routes: Generate imine derivatives via condensation, offering scalability and mild conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.